molecular formula C12H11BrN2O2 B1331304 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 315248-38-5

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide

Cat. No.: B1331304
CAS No.: 315248-38-5
M. Wt: 295.13 g/mol
InChI Key: YVEYGZIYDZYEHJ-UHFFFAOYSA-N
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Description

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.14 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide typically involves the reaction of 1-bromo-2-naphthol with chloroacetic acid, followed by the addition of hydrazine hydrate. The reaction conditions often include the use of a suitable solvent, such as ethanol, and heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide can be compared with other similar compounds, such as:

    2-[(1-Bromo-2-naphthyl)oxy]acetic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    2-[(1-Bromo-2-naphthyl)oxy]acetohydrazone:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEYGZIYDZYEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352635
Record name 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315248-38-5
Record name 2-[(1-bromo-2-naphthyl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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